3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile
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Overview
Description
3-(1-Oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile is a chemical compound belonging to the carbazole family, characterized by its fused three-ring structure containing a pyrrole ring and two benzene rings
Mechanism of Action
Target of Action
It is a derivative of carbazole , a class of compounds known to interact with various biological targets, including enzymes and receptors.
Mode of Action
As a carbazole derivative , it may interact with its targets in a manner similar to other carbazoles, possibly through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Carbazole derivatives are known to be involved in a variety of biological processes , suggesting that this compound could potentially influence multiple pathways.
Pharmacokinetics
Factors such as its molecular weight and structure could influence these properties.
Result of Action
One carbazole derivative has been reported to have antimycobacterial activity , suggesting potential antimicrobial effects for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate carbazole derivative and a suitable nitrile precursor.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at specific positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(1-Oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(1-Oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanenitrile is similar to other carbazole derivatives, such as:
Carbazole: The parent compound with a similar fused ring structure.
9H-Carbazole-9-carboxamide: A related compound with a carboxamide group.
6-Methyl-1-oxo-1,2,3,4-tetrahydro-carbazol-9-yl-propionic acid: A methylated derivative with a carboxylic acid group.
Uniqueness: What sets this compound apart from these compounds is its specific functional groups and potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(1-oxo-3,4-dihydro-2H-carbazol-9-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-9-4-10-17-13-7-2-1-5-11(13)12-6-3-8-14(18)15(12)17/h1-2,5,7H,3-4,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUAANUEOCKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N(C3=CC=CC=C23)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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